3,5-Dimethoxy-benzamidine
Overview
Description
3,5-Dimethoxy-benzamidine is a chemical compound with the following molecular formula: C9H12N2O2 . It belongs to the class of benzamides, which have diverse applications in various fields, including medicine, industry, and research .
Synthesis Analysis
The synthesis of this compound involves starting from either 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The obtained products are then purified and analyzed using techniques such as IR spectroscopy , 1H NMR , 13C NMR , and elemental analysis .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two methoxy (CH3O-) groups and an amidine functional group (C(=N)NH) at positions 3 and 5. The arrangement of atoms and bonds in the compound determines its properties and behavior .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including amidine formation, nucleophilic substitutions, and metal chelation. Its reactivity depends on the substituents and reaction conditions .
Scientific Research Applications
Cancer Research
3,5-Dimethoxy-benzamidine derivatives have shown promise in cancer research. Novel derivatives have been designed and evaluated for their antitumor activity against cancer stem cells. Some compounds demonstrated significant inhibition of cancer stem cells, with an in vitro anti-proliferative effect and the ability to arrest cancer cells at the G2 checkpoint, indicating potential as anticancer agents (Bhat, Al‐Dhfyan, & Al-Omar, 2016).
Antipsychotic Potential
Research into derivatives of this compound has also extended to potential antipsychotic applications. Certain compounds have shown potent and selective inhibition of dopamine D-2 receptors, indicating their potential use in the treatment of schizophrenia and related disorders (Högberg et al., 1990).
Anti-obesity Research
This compound derivatives have been studied for their effects on adipogenesis. They have been found to suppress the differentiation of adipose (fat) cells and reduce the expression of key enzymes in fat synthesis, highlighting their potential as anti-obesity substances (Hwang et al., 2014).
Synthesis of Heterocyclic Compounds
These compounds have been used in the synthesis of various heterocyclic compounds, demonstrating their versatility in chemical synthesis. They serve as starting materials for creating a wide range of novel compounds with potential biological activities (Atzrodt et al., 1997).
Antibacterial Properties
Some this compound derivatives have been investigated for their antibacterial properties. Certain derivatives showed inhibitory effects against both gram-positive and gram-negative bacteria, suggesting their potential use as antibacterial agents (Lana, Carazza, & Takahashi, 2006).
Properties
IUPAC Name |
3,5-dimethoxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVKAODVZAZVOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=N)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394448 | |
Record name | 3,5-Dimethoxy-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26130-49-4 | |
Record name | 3,5-Dimethoxy-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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